molecular formula C6H8O2 B093307 Glycidyl propargyl ether CAS No. 18180-30-8

Glycidyl propargyl ether

Cat. No. B093307
CAS RN: 18180-30-8
M. Wt: 112.13 g/mol
InChI Key: SYFZCLMMUNCHNH-UHFFFAOYSA-N
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Description

Glycidyl propargyl ether (GPE) is a monomer that can be copolymerized with carbon dioxide to create propargyl-functional poly(carbonates). These polymers are synthesized directly from CO2 and GPE, resulting in materials with moderate polydispersities and molecular weights ranging from 7000 to 10,500 g/mol. The presence of alkyne functionalities in these polymers allows for further functionalization through copper-catalyzed Huisgen-1,3-dipolar addition, providing a pathway to produce functional aliphatic poly(carbonates) from a single polymer scaffold .

Synthesis Analysis

The synthesis of GPE-based polymers involves copolymerization with carbon dioxide, as demonstrated in the production of propargyl-functional poly(carbonates) . Additionally, similar synthesis methods are used to create other functional polycarbonates, such as those with glycerol side chains, by copolymerizing isopropylidene glyceryl glycidyl ether (IGG) units with carbon dioxide . These methods highlight the versatility of glycidyl ether monomers in creating a range of functional polymers.

Molecular Structure Analysis

The molecular structure of polymers derived from GPE is characterized by the presence of alkyne groups, which are reactive sites for further chemical modifications. The copolymers synthesized from GPE and CO2 exhibit a range of alkyne functionalities, which are utilized in subsequent chemical reactions like the Huisgen-1,3-dipolar addition . The molecular structure of these polymers is crucial for their functional properties and potential applications.

Chemical Reactions Analysis

GPE-based polymers are amenable to various chemical reactions due to the presence of reactive alkyne groups. For instance, the synthesized copolymers can undergo copper-catalyzed Huisgen-1,3-dipolar addition with benzyl azide, demonstrating the potential for creating a diverse array of functional materials from GPE-derived polymers . The ability to undergo such reactions makes these polymers valuable for further functionalization and application development.

Physical and Chemical Properties Analysis

The physical and chemical properties of GPE-based polymers are influenced by their molecular structure and the synthesis process. The resulting polymers from GPE and CO2 copolymerization show moderate polydispersities and molecular weights, which are indicative of their physical properties . Additionally, the synthesis of hydroxyl functional polycarbonates with glycerol side chains from CO2 and glycidyl ether derivatives results in materials with amorphous structures and stability in both bulk and solution, reflecting their chemical properties .

Scientific Research Applications

  • Polycarbonate Synthesis : Hilf and Frey (2013) demonstrated the synthesis of propargyl-functional poly(carbonate)s with different contents of GPE units via copolymerization with carbon dioxide. This process yields functional poly(carbonates) directly from CO2 and GPE, leading to polymers with moderate polydispersities and molecular weights, facilitating copper-catalyzed Huisgen-1,3-dipolar addition for further functionalization (Hilf & Frey, 2013).

  • Electrolyte Materials : Krimalowski and Thelakkat (2019) utilized GPE for the synthesis of clickable polyether backbones with high molecular weights. This allowed for sequential co-clicking of different azides to create single-ion conducting electrolytes, demonstrating its potential in creating materials with high electrochemical stability and lithium transport number (Krimalowski & Thelakkat, 2019).

  • Polymer Modification : Pound-Lana et al. (2017) explored the copolymerization of GPE with d,l-lactide, using different catalysts to synthesize reactive polylactide derivatives and block copolymers. This method provided a scalable approach for producing multifunctional nanomaterials with potential applications in fluorescent nanosphere production (Pound-Lana et al., 2017).

  • Curing Agents for Glycidyl Azide Polymer : Yan et al. (2022) studied polyethylene glycol propargyl ethers as curing agents for glycidyl azide polymer (GAP), finding potential applications in GAP-based high energy solid propellant formulations. Their research showed these compounds could affect the thermal and mechanical properties of GAP films (Yan et al., 2022).

  • Hyperbranched Polymer Synthesis : Schüll, Gieshoff, and Frey (2013) demonstrated the copolymerization of GPE with glycidol to produce hyperbranched polyglycerols with alkyne functionalities. These copolymers offer potential as building blocks for complex polymer architectures through "click" chemistry (Schüll, Gieshoff, & Frey, 2013).

Safety And Hazards

Glycidyl propargyl ether is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory sensitization . It is recommended to wear suitable protective equipment, prevent generation of vapor or mist, keep away from flames and hot surfaces, and wash hands and face thoroughly after handling .

Future Directions

Glycidyl propargyl ether has potential applications in the synthesis of functional and biopolymers, new types of epoxy resins, and also innovation products of small-scale chemical industry . It can also be used in the synthesis of clickable PEG via anionic copolymerization of ethylene oxide and glycidyl propargyl ether . This opens up new research opportunities in materials science and pharmaceuticals .

properties

IUPAC Name

2-(prop-2-ynoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-3-7-4-6-5-8-6/h1,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFZCLMMUNCHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycidyl propargyl ether

CAS RN

18180-30-8
Record name 18180-30-8
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Record name Glycidyl Propargyl Ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
220
Citations
J Herzberger, D Leibig, J Langhanki, C Moers… - Polymer …, 2017 - pubs.rsc.org
… of alkyne functional epoxides, such as glycidyl propargyl ether (GPgE) is challenging due to … enables the direct anionic copolymerization of glycidyl propargyl ether (GPgE) with ethylene …
Number of citations: 21 pubs.rsc.org
C Schüll, T Gieshoff, H Frey - Polymer Chemistry, 2013 - pubs.rsc.org
By copolymerization of glycidol with the alkyne-containing oxirane monomer glycidyl propargyl ether (GPE), hyperbranched polyglycerol (hbPG) with a defined number of alkyne …
Number of citations: 33 pubs.rsc.org
J Hilf, H Frey - Macromolecular rapid communications, 2013 - Wiley Online Library
… In the present work, we report PCs with pendant propargyl groups directly prepared from CO 2 and glycidyl propargyl ether (GPE) that could be conveniently functionalized by the click …
Number of citations: 38 onlinelibrary.wiley.com
A Krimalowski, M Thelakkat - Macromolecules, 2019 - ACS Publications
We utilize the direct, monomer-activated anionic ring-opening polymerization of glycidyl propargyl ether (GPE) to obtain a clickable polyether backbone [(P(GPE)] with high molecular …
Number of citations: 16 pubs.acs.org
M Erberich, H Keul, M Möller - Macromolecules, 2007 - ACS Publications
… -co-tBuGE), 3, and poly(AGE-co-GE), 4, were partially converted in a polymer analogous reaction using propargyl bromide to the corresponding polymers with glycidyl propargyl ether (…
Number of citations: 115 pubs.acs.org
A Saeed, M Najam-ul-Haq, F Jabeen… - Analytical chemistry, 2013 - ACS Publications
… GPE (glycidyl propargyl ether) which is one of the monomer in this study is a bifunctional molecule having terminal epoxy groups. The polymer thus created has not only the terminal …
Number of citations: 25 pubs.acs.org
A Krimalowski, D Rosenbach, H Erabhoina… - Journal of Energy …, 2023 - Elsevier
… Earlier, our group showed the versatility of the clickable polymer poly(glycidyl propargyl ether) [P(GPE)] in the context of new single-ion conductors with variable glass transition …
Number of citations: 1 www.sciencedirect.com
G Pound-Lana, JM Rabanel, P Hildgen… - European Polymer …, 2017 - Elsevier
A versatile and simple strategy is presented to synthesize reactive polylactide derivatives and their block copolymers with polyethylene glycol. Commercially available glycidyl ethers …
Number of citations: 29 www.sciencedirect.com
J Lee, S Han, M Kim, BS Kim - Macromolecules, 2019 - ACS Publications
Polyethers like poly(ethylene glycol) have been widely used for a variety of valuable applications, although their functionalization still poses challenges due to the absence of functional …
Number of citations: 21 pubs.acs.org
GENP Lana, JM Rabanel, P Hildgen, VCF Mosqueira - 2017 - repositorio.ufop.br
A versatile and simple strategy is presented to synthesize reactive polylactide derivatives and their block copolymers with polyethylene glycol. Commercially available glycidyl ethers …
Number of citations: 2 www.repositorio.ufop.br

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